molecular formula (CH2Cl)2O<br>C2H4Cl2O B030013 Bis(chloromethyl) ether CAS No. 542-88-1

Bis(chloromethyl) ether

Cat. No.: B030013
CAS No.: 542-88-1
M. Wt: 114.96 g/mol
InChI Key: HRQGCQVOJVTVLU-UHFFFAOYSA-N
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Description

Bis(chloromethyl)ether is an organic compound with the chemical formula (ClCH₂)₂O. It is a colorless liquid with a strong, unpleasant odor. This compound belongs to the class of chloroalkyl ethers and was once produced on a large scale. due to its highly carcinogenic nature, its production has significantly decreased .

Mechanism of Action

Target of Action

Bis(chloromethyl)ether (BCME) is a highly reactive compound that primarily targets the respiratory tract and nervous system . It is known to be a potent carcinogen, with chronic exposure linked to an increased risk of lung cancer .

Mode of Action

BCME is an alkylating agent , which means it introduces alkyl radicals into biologically active molecules, thereby preventing their proper functioning. This can lead to the corruption of normal cellular pathways, leading to the acquisition of tumoral capabilities .

Biochemical Pathways

Its role as an alkylating agent suggests that it may interfere with dna replication and protein synthesis, leading to cell death or uncontrolled cell growth .

Pharmacokinetics

BCME is a volatile compound that readily evaporates into the air . It dissolves easily in water, but degrades rapidly

Result of Action

The primary result of BCME action is cellular damage, leading to carcinogenesis . Chronic exposure has been linked to symptoms such as chronic bronchitis, chronic coughing, and reduced respiratory function . In severe cases, it can lead to the development of lung cancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of BCME. It evaporates quickly into the air where it is broken down by reactions with other chemicals and sunlight . It is also removed from air by rain . In water, BCME dissolves and is very quickly broken down . Therefore, the presence and concentration of BCME in the environment can be influenced by factors such as temperature, humidity, and sunlight.

Biochemical Analysis

Biochemical Properties

Bis(chloromethyl)ether is known to be a highly reactive chemical that introduces alkyl radicals into biologically active molecules, thereby preventing their proper functioning . It is also known to induce a process of carcinogenesis by corrupting normal cellular pathways, leading to the acquisition of tumoral capabilities .

Cellular Effects

Chronic exposure to Bis(chloromethyl)ether has been linked to an increased risk of lung cancer . In animals, breathing Bis(chloromethyl)ether caused breathing problems and lung damage . Extreme irritability was also seen in rats and hamsters .

Molecular Mechanism

It is known to be a powerful carcinogen with a short latency period . It is also known to be highly reactive, introducing alkyl radicals into biologically active molecules and thereby preventing their proper functioning .

Temporal Effects in Laboratory Settings

Bis(chloromethyl)ether does not last long in the environment. It evaporates quickly into air where it is broken down by reactions with other chemicals and sunlight . It is also removed from air by rain . In water, Bis(chloromethyl)ether dissolves and is very quickly broken down .

Dosage Effects in Animal Models

In animal studies, rodents exposed through inhalation to Bis(chloromethyl)ether have been found to have an increased incidence of respiratory tract malignancies . The effects of Bis(chloromethyl)ether vary with different dosages, and toxic or adverse effects have been observed at high doses .

Transport and Distribution

Bis(chloromethyl)ether is a volatile compound that can easily evaporate into the air . It is also soluble in organic solvents . The specific transporters or binding proteins it interacts with, as well as its effects on localization or accumulation within cells and tissues, are not well known.

Preparation Methods

Bis(chloromethyl)ether can be synthesized through several methods. One common synthetic route involves the reaction of paraformaldehyde with a mixture of chlorosulfonic acid and sulfuric acid. The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the process . Another method involves the Blanc chloromethylation reaction, where formaldehyde and concentrated hydrochloric acid are mixed, resulting in bis(chloromethyl)ether as a byproduct .

Chemical Reactions Analysis

Bis(chloromethyl)ether undergoes various chemical reactions, including:

Common reagents used in these reactions include water, nucleophiles like amines, and acids. The major products formed depend on the specific reaction conditions but often include chlorinated organic compounds and formaldehyde derivatives .

Scientific Research Applications

Historically, bis(chloromethyl)ether was used extensively in chemical synthesis. Its applications included:

Comparison with Similar Compounds

Bis(chloromethyl)ether is similar to other chloroalkyl ethers, such as chloromethyl methyl ether and benzyl chloromethyl ether. bis(chloromethyl)ether is more potent in its carcinogenic effects. Its uniqueness lies in its high reactivity and ability to act as a crosslinking agent in various industrial applications .

Similar Compounds

Properties

IUPAC Name

chloro(chloromethoxy)methane
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InChI

InChI=1S/C2H4Cl2O/c3-1-5-2-4/h1-2H2
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InChI Key

HRQGCQVOJVTVLU-UHFFFAOYSA-N
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Canonical SMILES

C(OCCl)Cl
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Molecular Formula

C2H4Cl2O, (CH2Cl)2O
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DSSTOX Substance ID

DTXSID8020173
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Molecular Weight

114.96 g/mol
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Physical Description

Dichlorodimethyl ether, symmetrical appears as a colorless volatile liquid with a chloroform-like odor. Toxic by inhalation, skin absorption and ingestion. Dangerous fire risk - flash point below 0 °F. Vapors much denser than air. Insoluble in water and denser than water. Used to make paints and varnish, and as a solvent., Colorless liquid with a suffocating odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a suffocating odor.
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Boiling Point

223 °F at 760 mmHg (EPA, 1998), 104 °C, 104-106 °C, 223 °F
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Flash Point

Less than 66.2F (EPA, 1998), Flash point < 19 °C, <19 °C (closed cup), <66 °F
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Solubility

Reacts with water (NIOSH, 2023), In water, 1,020 mg/L at 25 °C, In water, 2.20X10+4 mg/L at 25 °C, Miscible with ethanol, ethyl ether, Miscible with many organic solvents, Solubility in water: reaction
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Density

1.315 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.323 g/cu cm at 15 °C, Density: 1.315 at 20 °C/4 °C, Relative density (water = 1): 1.3, 1.32
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Vapor Density

4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.0 (Air = 1), Relative vapor density (air = 1): 4.0
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Vapor Pressure

30 mmHg at 71.6 °F (EPA, 1998), 29.4 [mmHg], 29.4 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 25 °C: 3.9, 30 mmHg at 72 °F
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Impurities

One ... "commercial" /grade/ ... contained traces of carbonyl-containing impurity.
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Color/Form

Colorless liquid

CAS No.

542-88-1
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Record name BIS(CHLOROMETHYL) ETHER
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Record name Ether, bis(chloromethyl)
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URL https://www.cdc.gov/niosh-rtecs/KN180858.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-42.7 °F (EPA, 1998), -41.5 °C, -42 °C, -43 °F
Record name DICHLORODIMETHYL ETHER, SYMMETRICAL
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URL https://cameochemicals.noaa.gov/chemical/3146
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Record name Bis(chloromethyl) ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name bis(CHLOROMETHYL) ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BIS(CHLOROMETHYL) ETHER
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/400
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key toxicological concerns associated with Bis(chloromethyl)ether?

A1: BCME is a potent carcinogen, primarily targeting the respiratory tract. [, , ] Inhalation of BCME has been linked to a significantly increased risk of lung cancer, particularly small-cell carcinoma. [, , ] Even short-term exposures can lead to tumor development. [] BCME's carcinogenicity was initially observed in laboratory animals [, , ] and later confirmed in human epidemiological studies. [, ]

Q2: Are there safe exposure levels for Bis(chloromethyl)ether?

A2: Due to its potency as a carcinogen, no safe exposure level for BCME can be established. [, ] Even low-level exposure poses a significant cancer risk.

Q3: What types of cancers are associated with Bis(chloromethyl)ether exposure?

A3: BCME exposure is strongly associated with lung cancer, particularly small-cell carcinoma. [, ] Studies on workers exposed to BCME have shown a significantly elevated risk for this aggressive form of lung cancer. [] Additionally, animal studies have revealed that BCME can induce tumors in the nasal cavity. [, ]

Q4: What are the typical latency periods for Bis(chloromethyl)ether-induced cancers?

A4: The latency period can vary, but studies have reported an average of 13.5 years between exposure and lung cancer diagnosis. [] Importantly, some cases developed lung cancer after just 23 months of exposure, highlighting the need for vigilance even with short-term exposure. []

Q5: What other health effects can Bis(chloromethyl)ether exposure cause?

A5: Aside from cancer, BCME is a strong irritant to the respiratory tract. [] Acute exposures can lead to symptoms like coughing, shortness of breath, and pulmonary edema. [] Chronic low-level exposure may contribute to respiratory irritation and lung function decline.

Q6: How is Bis(chloromethyl)ether formed?

A6: BCME can form spontaneously under certain conditions. [] One significant pathway involves the reaction of formaldehyde with hydrogen chloride. [, , ] This reaction is of particular concern in industrial settings where these chemicals are present.

Q7: In what industrial processes might Bis(chloromethyl)ether be found?

A7: BCME has been identified as a contaminant in technical-grade chloromethyl methyl ether, which was previously used in chemical manufacturing. [, , ] It can also form unintentionally in processes involving formaldehyde and hydrochloric acid, such as textile treatment with flame retardants. [, ]

Q8: Are there consumer products that may contain or release Bis(chloromethyl)ether?

A8: While BCME itself is not directly used in consumer products, certain mosquito coils containing the synergist octachlorodipropyl ether (S-2) have been found to release BCME during burning. [] This is due to the formation of formaldehyde and hydrogen chloride as combustion byproducts.

Q9: What analytical techniques are used to detect and quantify Bis(chloromethyl)ether?

A9: Gas chromatography coupled with electron capture detection (GC-EC) is widely used for BCME analysis. [, , ] This method typically involves pre-concentration on adsorbent tubes, solvent desorption, and derivatization with a fluorinated reagent to enhance detectability. [, ]

Q10: What are the challenges in analyzing trace levels of Bis(chloromethyl)ether?

A10: BCME's high reactivity and volatility make it challenging to analyze at trace levels. [, ] It tends to degrade quickly in the environment and can be lost during sampling and analysis. [] Sophisticated analytical techniques and careful sample handling are crucial for accurate measurements.

Q11: What are the advantages of using mass spectrometry for Bis(chloromethyl)ether analysis?

A11: Mass spectrometry (MS) coupled with gas chromatography offers high sensitivity and selectivity for BCME detection. [] It enables the identification and quantification of BCME even at extremely low concentrations, improving the reliability of measurements in complex matrices.

Q12: How does the structure of Bis(chloromethyl)ether contribute to its reactivity and carcinogenicity?

A12: BCME's structure contains two highly reactive chloromethyl groups attached to a central oxygen atom. [, ] This makes it a powerful alkylating agent, capable of reacting with biological molecules like DNA, leading to mutations and cancer development. []

Q13: Are there safer alternatives to Bis(chloromethyl)ether for its former applications?

A13: Yes, safer alternatives have largely replaced BCME in its former industrial uses. [] For instance, in the production of ion-exchange resins, alternative synthesis routes and less hazardous reagents are now employed.

Q14: Have any structure-activity relationship studies been conducted on Bis(chloromethyl)ether analogs?

A14: Yes, studies have investigated the carcinogenicity of BCME analogs with modifications to the halogen atom, the length of the alkyl chain, and the central heteroatom. [] These studies aim to understand the structural features responsible for BCME's potency and identify potentially less harmful alternatives.

Q15: What are the occupational exposure limits for Bis(chloromethyl)ether?

A15: Due to its carcinogenicity, many countries, including the United States, have classified BCME as a prohibited substance in the workplace. [, ] This means that any detectable exposure is considered unacceptable, and stringent controls are required to prevent its formation and release.

Q16: What measures can be taken to prevent the formation of Bis(chloromethyl)ether in industrial settings?

A16: Minimizing the presence of both formaldehyde and hydrogen chloride in the same process stream is crucial. [, ] Using alternative reagents and reaction pathways that do not involve these precursors can effectively prevent BCME formation. Implementing engineering controls, such as ventilation and closed systems, can further minimize the risk of exposure.

Q17: What is known about the environmental fate and degradation of Bis(chloromethyl)ether?

A17: BCME is a reactive compound that breaks down relatively quickly in the environment, particularly in the presence of water. [, ] It is not expected to persist for long periods in air or water, but its potential to form from precursor chemicals in various environmental compartments remains a concern.

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